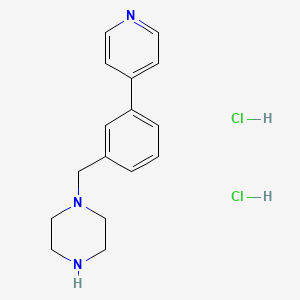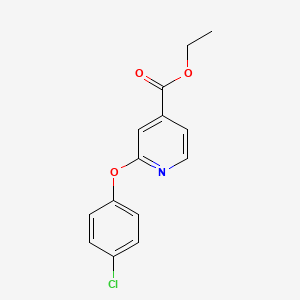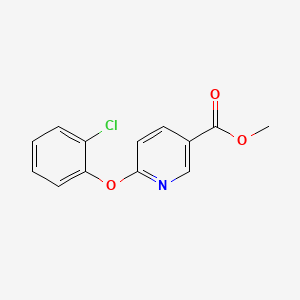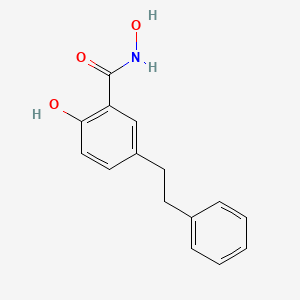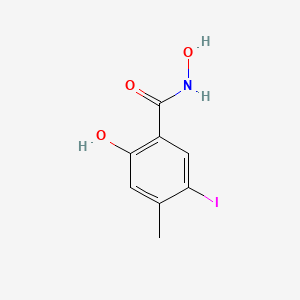
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95% (also known as 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. This compound has a molecular weight of 218.6 g/mol and a melting point of 158-161°C.
Mécanisme D'action
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the regulation of muscle contraction and other processes. By inhibiting AChE, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can increase the levels of acetylcholine in the body and thus affect the activity of various muscles and organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% depend on the concentration of the compound and the duration of exposure. At low concentrations, the compound can increase the levels of acetylcholine in the body, which can lead to increased muscle contraction and improved reflexes. At higher concentrations, the compound can cause an increase in heart rate, respiration rate, and blood pressure. Additionally, it can cause nausea, vomiting, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% in laboratory experiments is its ability to act as an inhibitor of acetylcholinesterase. This makes it a useful tool to study the effects of increased acetylcholine levels on various processes. However, it is important to note that this compound can be toxic in high concentrations and should be used with caution. Additionally, the compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
In the future, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% could be used to develop new drugs that target the enzyme acetylcholinesterase. Additionally, it could be used to study the effects of increased acetylcholine levels on various physiological processes, such as learning and memory. Furthermore, it could be used to study the effects of increased acetylcholine levels on various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new compounds that can act as acetylcholinesterase inhibitors.
Méthodes De Synthèse
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-4-methyl-phenol with sodium nitrite in aqueous solution to form 2-chloro-4-methyl-nitrobenzene. The second step involves the reaction of 2-chloro-4-methyl-nitrobenzene with methoxyacetic acid in the presence of sodium hydroxide to form 6-methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%.
Applications De Recherche Scientifique
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as those used in drug discovery and development. Additionally, it is used to synthesize derivatives of nicotinic acid, which can be used in the study of enzyme inhibition and receptor binding. It is also used in the synthesis of peptides, which can be used to study protein-protein interactions.
Propriétés
IUPAC Name |
methyl 6-(2-chloro-4-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-9-3-5-12(11(15)7-9)19-13-6-4-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPQSICXUMADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


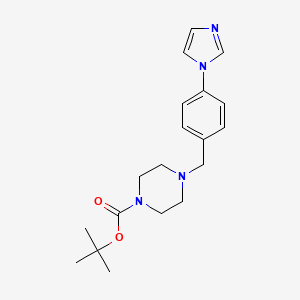


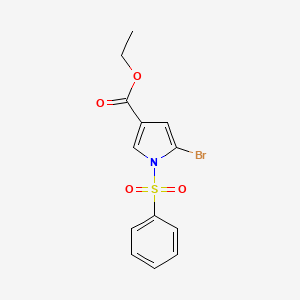

![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
